molecular formula C8H5BrFN B1375530 3-(Bromomethyl)-2-fluorobenzonitrile CAS No. 1246527-18-3

3-(Bromomethyl)-2-fluorobenzonitrile

Cat. No. B1375530
M. Wt: 214.03 g/mol
InChI Key: WPLJIURLNNOZJL-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the compound’s sources or applications.



Synthesis Analysis

This involves understanding the methods used to create the compound. It can include the types of reactions used, the reagents and conditions required, and the yield of the product.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • 3-(Bromoacetyl)coumarins

    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Bromopyrenes

  • 3-(Bromoacetyl)coumarins

    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Bromopyrenes

    • Application Summary : Bromopyrenes are significant in synthetic chemistry, materials science, and environmental studies .
  • 3-(Bromoacetyl)coumarins

    • Application Summary : 3-(Bromoacetyl)coumarins are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
    • Methods of Application : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .
    • Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Bromopyrenes

    • Application Summary : Bromopyrenes are significant in synthetic chemistry, materials science, and environmental studies .
    • Methods of Application : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Results or Outcomes : Bromo-substituted precursors serve as vital intermediates in synthetic routes .

Safety And Hazards

This involves understanding the potential risks associated with the compound. It can include toxicity data, safety precautions, and information on how to handle spills or exposure.


Future Directions

This involves considering potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its efficacy or reducing side effects.


properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLJIURLNNOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-fluorobenzonitrile

CAS RN

1246527-18-3
Record name 3-(bromomethyl)-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-fluoro-3-methylbenzonitrile (200 mg, 1.5 mmol) in 1,2-dichloroethane (30 ml) was added NBS (266 mg, 1.49 mmol) and AIBN (29 mg, 0.15 mmol) at RT. The reaction mixture was then heated to 80° C., and the reaction mixture was stirred for 2 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT. The volatiles were removed under reduced pressure to obtain the crude material. Purification by silica gel column chromatography eluting with 2-3% EtOAc/hexane afforded compound I-6 (250 mg, 1.15 mmol, 78%) as colorless liquid. 1H NMR (500 MHz, CDCl3): δ 7.69-7.65 (m, 1H), 7.62-7.58 (m, 1H), 7.28-7.25 (m, 1H), 4.50 (s, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NBS (1.729 g, 9.71 mmol) was added to a solution of 2-fluoro-3-methylbenzonitrile (1.25 g, 9.25 mmol) in acetonitrile (25 mL). The obtained mixture was refluxed, and then benzoic peroxyanhydride (0.045 g, 0.18 mmol) was added. The reaction mixture was refluxed overnight, then cooled to r.t. and water was added. The aqueous phase was discarded and the organic phase was dried over MgSO4 and concentrated. The crude product was purified by flash chromatography using a gradient of EtOAc in heptane as eluent to give the title compound (1.39 g, 70% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 4.75 (s, 2 H) 7.43 (t, 1 H) 7.93 (t, 2 H); MS (EI) m/z 213 M+.
Name
Quantity
1.729 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.045 g
Type
catalyst
Reaction Step Three
Yield
70%

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